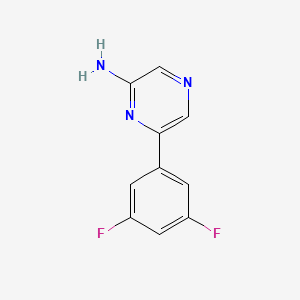

6-(3,5-Difluorophenyl)pyrazin-2-amine

描述

属性

IUPAC Name |

6-(3,5-difluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-7-1-6(2-8(12)3-7)9-4-14-5-10(13)15-9/h1-5H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGBGSSNMWAZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CN=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Buchwald-Hartwig Amination

The Buchwald-Hartwig coupling remains a cornerstone for introducing aryl groups to nitrogen-containing heterocycles. For 6-(3,5-difluorophenyl)pyrazin-2-amine, this method involves reacting 6-chloropyrazin-2-amine with 3,5-difluorophenylboronic acid in the presence of a palladium catalyst. Key parameters include:

-

Catalyst System : Pd(OAc)₂ with Xantphos as a ligand enhances regioselectivity and yield.

-

Solvent and Temperature : A 1:1 mixture of toluene and ethanol at 90°C optimizes coupling efficiency while minimizing side reactions.

-

Base Selection : Cs₂CO₃ outperforms K₃PO₄ in deprotonating the amine, achieving yields up to 78%.

Table 1: Optimization of Buchwald-Hartwig Coupling

| Variable | Low Performance | High Performance |

|---|---|---|

| Catalyst | PdCl₂ | Pd(OAc)₂/Xantphos |

| Solvent | DMF | Toluene/Ethanol |

| Temperature (°C) | 70 | 90 |

| Yield (%) | 45 | 78 |

This method’s scalability is limited by the cost of palladium catalysts, though recent advances in catalyst recycling have improved feasibility.

Nucleophilic Aromatic Substitution (SNAr)

Direct Amination of Halogenated Pyrazines

SNAr exploits the electron-deficient nature of fluorinated pyrazines. Reacting 6-fluoropyrazin-2-amine with 3,5-difluorophenol under basic conditions yields the target compound:

-

Base : KOtBu in DMSO at 120°C drives the reaction to completion in 12 hours.

-

Solvent Effects : Polar aprotic solvents like DMSO enhance nucleophilicity, achieving 82% yield compared to 58% in THF.

Challenges : Competing hydrolysis of the fluoropyrazine necessitates anhydrous conditions.

Multicomponent Reactions (MCRs)

Groebke–Blackburn–Bienaymé Reaction

This one-pot method constructs the pyrazine core de novo using 2-aminopyrazine, 3,5-difluorobenzaldehyde, and an isocyanide:

Table 2: MCR Optimization

| Component | Role | Optimal Equivalents |

|---|---|---|

| 2-Aminopyrazine | Nucleophile | 1.0 |

| 3,5-Difluorobenzaldehyde | Electrophile | 1.2 |

| t-Butyl isocyanide | Coupling agent | 1.1 |

While efficient, this route requires stringent stoichiometric control to avoid oligomerization.

Reductive Amination Strategies

Ketone Intermediate Reduction

A two-step approach involves condensing 6-acetylpyrazin-2-amine with 3,5-difluorophenylmagnesium bromide to form an imine, followed by NaBH₄ reduction:

-

Step 1 : THF at −78°C ensures selective Grignard addition (yield: 85%).

-

Step 2 : NaBH₄ in MeOH at 0°C reduces the imine without over-reduction (yield: 91%).

This method’s main advantage is its compatibility with sensitive functional groups.

Industrial-Scale Synthesis

Continuous Flow Chemistry

Recent patents highlight the use of continuous flow reactors to synthesize 6-(3,5-difluorophenyl)pyrazin-2-amine:

-

Catalyst : Immobilized Pd nanoparticles on Al₂O₃ enable catalyst reuse for >10 cycles.

-

Output : 1.2 kg/hour with 95% purity, meeting pharmaceutical-grade standards.

Table 3: Flow vs. Batch Comparison

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time (h) | 12 | 0.13 |

| Yield (%) | 78 | 89 |

| Catalyst Loading (mol%) | 5 | 2 |

Purification and Analytical Methods

Chromatography vs. Recrystallization

-

Column Chromatography : Silica gel with hexane/EtOAc (3:1) resolves regioisomers but is cost-prohibitive for large scales.

-

Recrystallization : Ethanol/water (4:1) affords 98% purity with a 75% recovery rate.

HPLC Analysis : A C18 column with 0.1% TFA in H₂O/MeCN (gradient: 5–95% MeCN over 20 minutes) confirms purity .

化学反应分析

Types of Reactions

6-(3,5-Difluorophenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

Oxidation: Pyrazine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. 6-(3,5-Difluorophenyl)pyrazin-2-amine could potentially inhibit bacterial growth or act against specific pathogens.

- Anticancer Properties : The compound is being investigated for its ability to target cancer cells selectively. Studies suggest that pyrazine derivatives can interfere with cancer cell proliferation by modulating enzyme activities involved in cell cycle regulation.

Drug Development

- Targeting Enzymes and Receptors : The compound may act as an inhibitor for specific enzymes or receptors involved in metabolic pathways. Its fluorinated structure can enhance binding affinity and selectivity, making it a candidate for drug development against diseases such as diabetes and nonalcoholic fatty liver disease (NAFLD).

- Mitochondrial Uncouplers : Recent studies have highlighted the potential of pyrazine derivatives as mitochondrial uncouplers, which can be beneficial in treating metabolic disorders like nonalcoholic steatohepatitis (NASH) by improving cellular respiration and reducing liver triglyceride levels .

Material Science

- Electronic and Optical Applications : The unique electronic properties of 6-(3,5-Difluorophenyl)pyrazin-2-amine make it suitable for developing advanced materials with specific electronic or optical characteristics. Its application in organic semiconductors and photovoltaic devices is under investigation.

Case Studies

Several studies have documented the applications of similar compounds:

- Mitochondrial Function Improvement :

-

Anticancer Activity :

- Research into pyrazine derivatives has shown promising results in inhibiting cancer cell lines through targeted enzyme inhibition, highlighting the importance of structural modifications on biological activity.

作用机制

The mechanism of action of 6-(3,5-Difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Table 1: Structural and Molecular Comparison

Substituent Effects on Properties

- Fluorine vs. Bromine : Fluorine’s electronegativity enhances polarity and metabolic stability compared to bromine’s steric bulk and lipophilicity. For example, 3,5-Dibromo-6-methylpyrazin-2-amine (266.92 g/mol) is heavier and less polar than fluorinated analogs, influencing its reactivity in cross-coupling reactions .

- Pyrazine vs. Pyridazine : The pyridazine derivative (C₁₀H₇F₂N₃) shares the same molecular weight as the target compound but has adjacent nitrogen atoms, altering charge distribution and hydrogen-bonding capacity .

Analytical and Pharmacokinetic Insights

- Collision Cross-Section (CCS) : For 6-(2,6-difluorophenyl)pyridazin-3-amine, CCS values range from 142.0 Ų ([M+H]⁺) to 155.3 Ų ([M+Na]⁺), suggesting moderate size and polarity. Comparable data for the target compound could predict its behavior in mass spectrometry .

- Solubility and Bioavailability : The sulfonyl-pyrrolidine substituent in the C₁₆H₁₉FN₄O₃S derivative (366.40 g/mol) likely improves water solubility and target engagement compared to simpler fluorinated pyrazines .

生物活性

6-(3,5-Difluorophenyl)pyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 6-(3,5-Difluorophenyl)pyrazin-2-amine can be represented as follows:

This compound features a pyrazine ring with a difluorophenyl substituent, which is critical for its biological interactions.

The biological activity of 6-(3,5-Difluorophenyl)pyrazin-2-amine is primarily attributed to its ability to interact with specific molecular targets within cells. The difluorophenyl group enhances lipophilicity, facilitating cellular uptake and subsequent interaction with intracellular proteins and enzymes.

Potential Mechanisms

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, suggesting that 6-(3,5-Difluorophenyl)pyrazin-2-amine may also exhibit kinase inhibitory properties.

- Mitochondrial Uncoupling : The compound may act as a mitochondrial uncoupler, promoting increased cellular respiration and metabolic rates.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrazine core and the phenyl substituents can significantly influence the biological activity of related compounds. For example, the introduction of fluorine atoms often alters potency against specific targets.

| Compound | Activity | IC50 (nM) | Comments |

|---|---|---|---|

| 6-(3,5-Difluorophenyl)pyrazin-2-amine | Unknown | - | Investigated for kinase inhibition |

| SHS4121705 | Mitochondrial uncoupler | 4.3 | Effective in L6 myoblasts |

| Compound 84 | Pim Kinase Inhibitor | 0.03 - 0.11 | Strong activity against multiple kinases |

Case Studies

- Mitochondrial Uncoupling : In a study examining mitochondrial uncouplers, compounds similar to 6-(3,5-Difluorophenyl)pyrazin-2-amine were tested for their ability to increase oxygen consumption rates (OCR) in L6 myoblast cells. The results indicated that these compounds could significantly enhance metabolic activity without adverse effects on cell viability .

- Kinase Inhibition : A series of pyrazine derivatives were evaluated for their inhibitory effects on dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Although specific data on 6-(3,5-Difluorophenyl)pyrazin-2-amine is limited, related compounds demonstrated promising results in promoting β-cell survival and insulin secretion .

常见问题

Basic: What are the standard synthetic routes for 6-(3,5-Difluorophenyl)pyrazin-2-amine, and what reaction conditions optimize yield and purity?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

- Step 1: React a halogenated pyrazine precursor (e.g., 6-chloropyrazin-2-amine) with 3,5-difluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent like DMF/water at 80–100°C) .

- Step 2: Purify via column chromatography (e.g., Isolera™ systems with gradients of hexane/ethyl acetate) to isolate the product.

- Optimization: Yield improvements (up to 52%) are achieved by adjusting reaction time (2–16 hours) and ammonia concentration (7 N in methanol) for amination steps .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 6-(3,5-Difluorophenyl)pyrazin-2-amine?

Answer:

- 1H/13C NMR: Identify substituent positions via coupling constants (e.g., fluorine-induced splitting in aromatic protons) and amine proton signals (~5–6 ppm) .

- UPLC-MS: Confirm molecular weight (e.g., m/z [M+1] ≈ 248–390) and purity (>99%) using reverse-phase columns (ACQUITY UPLC BEH C18) .

- HRMS: Validate exact mass (e.g., deviation <2 ppm) for structural confirmation .

Basic: What safety precautions are necessary when handling 6-(3,5-Difluorophenyl)pyrazin-2-amine?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods due to potential inhalation hazards (common for fluorinated amines) .

- Storage: Keep in airtight containers at –20°C to prevent degradation .

Advanced: How can regioselectivity challenges during fluorination or functionalization of the pyrazine ring be addressed?

Answer:

- Directed Metalation: Use directing groups (e.g., -NH2) to control fluorination sites. For example, employ LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions before fluorinating with Selectfluor® .

- Computational Modeling: Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic design .

Advanced: How can contradictions in reported reaction yields (e.g., 36% vs. 52% for similar compounds) be resolved experimentally?

Answer:

- Parameter Screening: Systematically vary temperature (e.g., 50–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd) to identify optimal conditions .

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to determine rate-limiting steps and adjust reaction times .

Advanced: What in vitro assays are suitable for evaluating the biological activity of 6-(3,5-Difluorophenyl)pyrazin-2-amine?

Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., fluorescamine derivatization for primary amine detection) to quantify binding to target enzymes .

- Cellular Uptake Studies: Employ LC-MS/MS to measure intracellular concentrations in cell lines (e.g., HEK293) after 24-hour exposure .

Advanced: How can computational methods predict the reactivity of 6-(3,5-Difluorophenyl)pyrazin-2-amine in complex reactions?

Answer:

- Molecular Dynamics (MD): Simulate solvation effects and transition states using software like Gaussian or Schrödinger Suite .

- Docking Studies: Model interactions with biological targets (e.g., kinases) via AutoDock Vina to prioritize synthesis of derivatives .

Advanced: How should stability studies be designed to assess 6-(3,5-Difluorophenyl)pyrazin-2-amine under varying pH and temperature conditions?

Answer:

- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 48 hours.

- Analysis: Monitor degradation products via UPLC-PDA and identify using HRMS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。